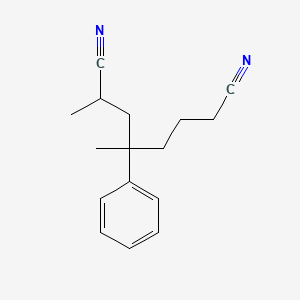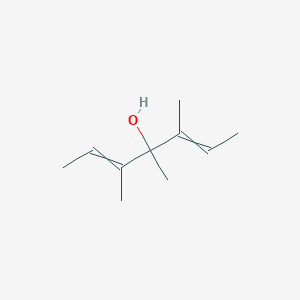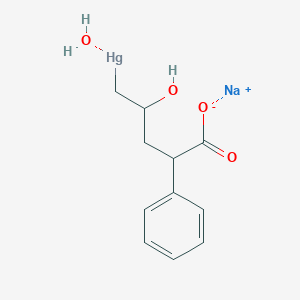
Pentanoic acid, 4-hydroxy-5-(hydroxymercuri)-2-phenyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 4-hydroxy-5-(hydroxymercuri)-2-phenyl-, sodium salt is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a phenyl group, and a hydroxymercuri group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 4-hydroxy-5-(hydroxymercuri)-2-phenyl-, sodium salt typically involves multiple steps. One common method includes the initial formation of the pentanoic acid backbone, followed by the introduction of the phenyl group and the hydroxy group. The hydroxymercuri group is then added through a mercuration reaction, which involves the use of mercuric acetate in an aqueous solution. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 4-hydroxy-5-(hydroxymercuri)-2-phenyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydroxymercuri group can be reduced to a hydroxy group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the hydroxymercuri group to a hydroxy group.
Substitution: Introduction of substituents such as bromine or nitro groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4-hydroxy-5-(hydroxymercuri)-2-phenyl-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 4-hydroxy-5-(hydroxymercuri)-2-phenyl-, sodium salt involves its interaction with molecular targets such as enzymes and cellular receptors. The hydroxymercuri group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-5-(3-methoxyphenyl)pentanoic acid
- 4-Hydroxy-5-(4-hydroxy-3-(sulfooxy)phenyl)pentanoic acid
- 4-Hydroxy-5-(3-hydroxy-5-(sulfooxy)phenyl)pentanoic acid
Uniqueness
Pentanoic acid, 4-hydroxy-5-(hydroxymercuri)-2-phenyl-, sodium salt is unique due to the presence of the hydroxymercuri group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that lack the hydroxymercuri group and therefore have different properties and applications.
Eigenschaften
CAS-Nummer |
64025-05-4 |
|---|---|
Molekularformel |
C11H14HgNaO4 |
Molekulargewicht |
433.81 g/mol |
IUPAC-Name |
sodium;(4-carboxylato-2-hydroxy-4-phenylbutyl)mercury;hydrate |
InChI |
InChI=1S/C11H13O3.Hg.Na.H2O/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9;;;/h2-6,8,10,12H,1,7H2,(H,13,14);;;1H2/q;;+1;/p-1 |
InChI-Schlüssel |
QFCKGAHLHKRMPM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(C[Hg])O)C(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



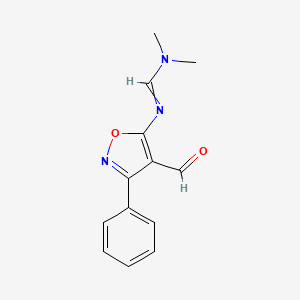

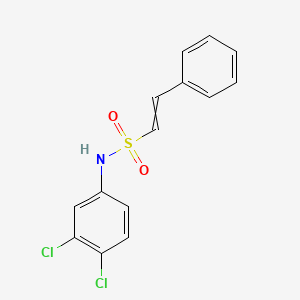

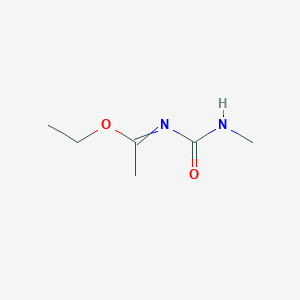

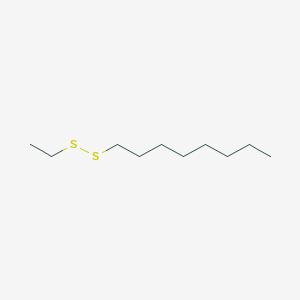
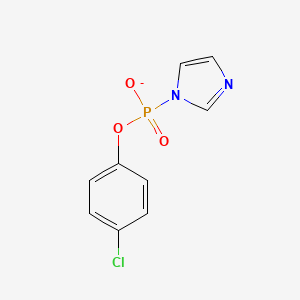
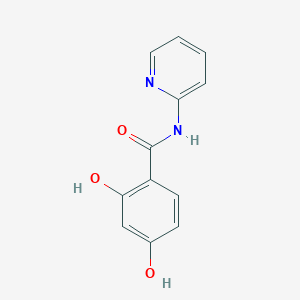
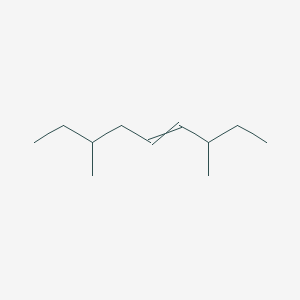
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
